Shmt-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H25BrClN3O7 |
|---|---|
Molecular Weight |
582.8 g/mol |
IUPAC Name |
dimethyl 2-[[2-[4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H25BrClN3O7/c1-34-23(32)15-3-5-17(24(33)35-2)19(11-15)27-21(30)13-28-7-9-29(10-8-28)22(31)14-36-20-6-4-16(25)12-18(20)26/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,27,30) |
InChI Key |
IGMYYOWGYWGPAS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Shmt-IN-4: A Comprehensive Technical Guide to a Novel Serine Hydroxymethyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shmt-IN-4 is a recently identified small molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. This technical guide provides a detailed overview of the chemical structure, mechanism of action, and biological activity of this compound. It includes a summary of its inhibitory potency, detailed experimental protocols for its characterization, and a description of the signaling pathway it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Properties
This compound, a novel herbicidal compound, has been identified as a potent inhibitor of serine hydroxymethyltransferase 1 (SHMT1). Its chemical identity is confirmed by its CAS Number: 3014814-72-0. While the complete physicochemical properties are not publicly detailed, its structure reveals a complex aromatic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Not publicly available | |
| SMILES | Not publicly available | |
| CAS Number | 3014814-72-0 | [1] |
| Molecular Formula | Not publicly available | |
| Molecular Weight | Not publicly available | |
| Appearance | Not publicly available | |
| Solubility | Not publicly available |
Mechanism of Action and Biological Activity
This compound exerts its biological effect by targeting and inhibiting the enzyme serine hydroxymethyltransferase (SHMT). SHMT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in one-carbon metabolism by catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units essential for the biosynthesis of purines, thymidylate, and other critical biomolecules.
The inhibitory activity of this compound has been primarily characterized in the context of its herbicidal effects.
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (Herbicidal Activity) | 193.8 g a.i./ha | Conyza canadensis | [2] |
Note: The IC50 value is reported in grams of active ingredient per hectare, a common unit in herbicidal studies. Molar concentration IC50 values are not yet publicly available.
Signaling Pathway Modulation
This compound's primary molecular target, SHMT, is a key node in the one-carbon metabolism pathway. By inhibiting SHMT, this compound disrupts the supply of one-carbon units, thereby impacting numerous downstream cellular processes that are vital for cell growth and proliferation.
Figure 1: Simplified signaling pathway illustrating the role of SHMT in one-carbon metabolism and the inhibitory action of this compound.
Experimental Protocols
SHMT Inhibition Assay (General Protocol)
While a specific protocol for this compound is not publicly available, a general enzymatic assay to screen for SHMT inhibitors can be adapted. This protocol is based on the spectrophotometric measurement of a quinonoid intermediate formed in the presence of the enzyme, substrates, and a competitive inhibitor.
Materials:
-
Recombinant human SHMT1 or SHMT2
-
L-Serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
Glycine
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, set up reaction mixtures containing assay buffer, PLP, and varying concentrations of this compound.
-
Add L-serine and THF to initiate the reaction. A control reaction without the inhibitor should be included.
-
To measure competitive inhibition against THF, keep the concentration of L-serine constant and vary the concentration of THF in the presence of a fixed concentration of this compound.
-
To measure the formation of the enzyme-glycine-folate ternary complex, incubate the enzyme with glycine, THF, and the inhibitor.
-
Monitor the change in absorbance at a specific wavelength (e.g., 500 nm for the quinonoid intermediate) over time using a spectrophotometer.
-
Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Herbicidal Activity Assay
This protocol outlines a general method for assessing the herbicidal efficacy of compounds like this compound on target plant species.
Materials:
-
Seeds of the target weed species (e.g., Conyza canadensis)
-
Potting soil
-
Pots or trays
-
This compound formulated for application (e.g., as an emulsifiable concentrate)
-
Spraying equipment
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Sow the seeds of the target weed in pots filled with potting soil and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage for post-emergence application).
-
Prepare different concentrations of the this compound formulation in water.
-
Apply the different concentrations of the herbicide to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with water.
-
Place the treated plants in a growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Observe the plants regularly over a period of time (e.g., 7-21 days) for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
At the end of the observation period, assess the herbicidal effect by visual rating scales or by measuring plant biomass (fresh or dry weight).
-
Calculate the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in plant growth compared to the control.[2]
Conclusion
This compound represents a novel chemical entity with potent inhibitory activity against SHMT1. Its characterization as a herbicide highlights the potential for targeting one-carbon metabolism as a strategy for weed management. Further research is warranted to fully elucidate its physicochemical properties, determine its IC50 in molar units against different SHMT isoforms, and explore its potential applications in other fields, such as oncology, given the critical role of SHMT in cancer cell metabolism. The experimental protocols provided in this guide offer a starting point for researchers interested in further investigating the properties and applications of this compound.
References
The Landscape of Serine Hydroxymethyltransferase (SHMT) Inhibition: A Technical Overview
A comprehensive guide for researchers and drug development professionals on the discovery, mechanism, and preclinical development of inhibitors targeting Serine Hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. This document synthesizes the current understanding of SHMT as a therapeutic target and details the development of representative inhibitors.
Executive Summary
Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in cellular one-carbon (1C) metabolism. By catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF), SHMT provides the primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1][2] Mammals possess two major isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[2][3] Due to the high demand for precursors for DNA synthesis and cellular proliferation, cancer cells often upregulate key enzymes in 1C metabolism, making SHMT an attractive target for anticancer drug development.[2][4] This guide provides an in-depth look at the rationale for targeting SHMT and the development of its inhibitors, with a focus on preclinical candidates. While specific information on a molecule designated "Shmt-IN-4" is not available in the public domain, this whitepaper will use known SHMT inhibitors, such as SHIN2, as illustrative examples of the discovery and development process.
The Rationale for Targeting SHMT in Oncology
The reliance of rapidly proliferating cells, particularly cancer cells, on one-carbon metabolism for the synthesis of building blocks for growth has positioned SHMT as a compelling therapeutic target.[2] The mitochondrial isoform, SHMT2, along with the downstream enzyme 5,10-methylene-tetrahydrofolate dehydrogenase (MTHFD2), are among the most consistently overexpressed metabolic enzymes in various cancers.[4] Inhibition of SHMT is expected to disrupt the supply of one-carbon units, leading to a depletion of nucleotides and subsequent cell cycle arrest and apoptosis.[5] This strategy is supported by genetic studies where dual knockout of SHMT1 and SHMT2 has been shown to block tumor xenograft formation.[4] Furthermore, the sequential nature of SHMT and dihydrofolate reductase (DHFR) in the folate cycle suggests a potential for synergistic effects when combining SHMT inhibitors with existing DHFR inhibitors like methotrexate (B535133).[2]
Signaling and Metabolic Pathways Involving SHMT
SHMT is a critical node in cellular metabolism, intersecting the folate and methionine cycles. Its activity directly impacts nucleotide synthesis, amino acid homeostasis, and redox balance.
Caption: The central role of SHMT in the folate cycle and one-carbon metabolism.
Discovery and Development of SHMT Inhibitors: A Case Study of SHIN2
The development of potent and specific SHMT inhibitors has been a focus of recent research. While early efforts identified compounds with activity against plant SHMT, the development of inhibitors for human isoforms has progressed significantly.[4] SHIN1 was identified as a potent dual inhibitor of human SHMT1 and SHMT2; however, its rapid clearance in vivo limited its therapeutic potential.[2] This led to the development of SHIN2, an in vivo active SHMT inhibitor.[2]
Quantitative Data for SHMT Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell-based Activity | In Vivo Suitability | Reference |
| Pyrazolopyran Scaffold | Plant SHMT | - | - | Not reported | [4] |
| SHIN1 | Human SHMT1/2 | ~10 (biochemical) | Inhibits proliferation in various cancer cell lines | No (rapid clearance) | [2] |
| (+)SHIN2 | Human SHMT1/2 | - | Suppresses proliferation in T-ALL cell lines | Yes | [2] |
| Methotrexate | DHFR | - | Synergizes with (+)SHIN2 in T-ALL cell lines | Yes | [2] |
Note: Specific IC50 values for SHIN2 were not detailed in the provided search results, but its on-target activity was confirmed through metabolic hallmarks.
Experimental Protocols for SHMT Inhibitor Characterization
The characterization of SHMT inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy.
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified SHMT1 and SHMT2.
Methodology (General Principles):
-
Recombinant human SHMT1 and SHMT2 are expressed and purified.
-
The enzymatic reaction is initiated by adding L-serine and tetrahydrofolate (THF) as substrates.
-
The production of 5,10-methylene-THF is monitored, often through a coupled reaction with an enzyme like MTHFD1 that oxidizes it to 10-formyl-THF, which can be measured spectrophotometrically.
-
The assay is performed in the presence of varying concentrations of the inhibitor.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
Cell-Based Proliferation Assays
Objective: To assess the effect of the SHMT inhibitor on the growth of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., HCT116, MOLT-4) are seeded in 96-well plates.[2][4]
-
Cells are treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, CellTiter-Glo, or by direct cell counting.
-
The concentration of inhibitor that reduces cell growth by 50% (GI50 or IC50) is determined.
In Vivo Target Engagement Studies
Objective: To confirm that the inhibitor engages with its target in a living organism.
Methodology (as described for SHIN2): [2]
-
Animal models (e.g., C57BL/6 mice) are used.
-
A stable isotope-labeled substrate, such as U-13C-Serine, is infused.
-
The animal is treated with the inhibitor (e.g., a single intraperitoneal injection of (+)SHIN2).
-
Metabolites are extracted from tissues of interest (e.g., liver, tumor) at various time points.
-
Isotopic incorporation of 13C from serine into downstream metabolites like purines and dTMP is measured using mass spectrometry.
-
Effective target engagement is demonstrated by a significant reduction in the incorporation of the label in inhibitor-treated animals compared to vehicle controls.
Experimental Workflow for SHMT Inhibitor Development
Caption: A generalized workflow for the discovery and preclinical development of SHMT inhibitors.
Future Directions
The development of SHMT inhibitors represents a promising therapeutic strategy, particularly for cancers that are heavily reliant on one-carbon metabolism. Future research will likely focus on the development of isoform-specific inhibitors to potentially mitigate off-target effects and to better understand the distinct roles of SHMT1 and SHMT2 in cancer biology. Furthermore, exploring combination therapies, such as the synergistic pairing of SHMT inhibitors with antifolates like methotrexate, holds significant clinical potential.[2] As our understanding of the metabolic vulnerabilities of different cancer types grows, so too will the opportunities for the targeted application of SHMT inhibitors in precision oncology.
References
- 1. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Function of the Serine Hydroxymethyl Transferase (SHMT) Gene During Rapid Syncytial Cell Cycles in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Serine Hydroxymethyltransferase 1 (SHMT1) in Plant Metabolism: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Serine hydroxymethyltransferase 1 (SHMT1), a pyridoxal (B1214274) phosphate-dependent enzyme, is a critical component of plant metabolism, primarily localized in the mitochondria. It plays a central role in the photorespiratory pathway and one-carbon (C1) metabolism, processes essential for carbon and nitrogen recycling, and the biosynthesis of numerous vital compounds. Beyond its core metabolic functions, SHMT1 is increasingly recognized as a key player in plant responses to both biotic and abiotic stresses, influencing reactive oxygen species (ROS) homeostasis, abscisic acid (ABA) signaling, and overall plant growth and development. This guide provides a comprehensive technical overview of the multifaceted roles of SHMT1, detailing its biochemical properties, its involvement in key metabolic and signaling pathways, and the experimental methodologies used to elucidate its function.
Core Metabolic Functions of SHMT1
The Photorespiratory Pathway
Photorespiration is a metabolic process that occurs in C3 plants when the enzyme RuBisCO fixes oxygen instead of carbon dioxide. This process, while essential for salvaging carbon, is energy-intensive. SHMT1 is a key enzyme in the mitochondrial stage of photorespiration, where it catalyzes the reversible conversion of two molecules of glycine (B1666218) to one molecule of serine, with the concomitant release of CO2 and ammonia. This reaction is a critical step in recycling the carbon and nitrogen that would otherwise be lost from the photorespiratory cycle.[1][2] The serine produced is then transported to the peroxisome for further conversion.
One-Carbon (C1) Metabolism
SHMT1 is a pivotal enzyme in C1 metabolism, which involves the transfer of one-carbon units for the biosynthesis of a wide array of essential biomolecules. In the reaction catalyzed by SHMT1, the one-carbon unit from serine is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This molecule is a central carrier of one-carbon units and is a precursor for the synthesis of purines, thymidylate, and the amino acid methionine.[3]
Quantitative Data on SHMT1 Function
Enzyme Kinetics of SHMT1
The catalytic efficiency of SHMT1 is crucial for maintaining metabolic flux through the photorespiratory and C1 pathways. The following table summarizes available kinetic parameters for SHMT enzymes, with a focus on plant orthologs.
| Organism/Isoform | Substrate | Km (mM) | Vmax (nmol min-1 mg-1) | kcat (s-1) | kcat/Km (mM-1 s-1) | Reference |
| Arabidopsis thaliana (AtSHMTs) | L-serine | 1.8 | - | - | 0.0022 | [4] |
| Arabidopsis thaliana (AtSHMTs) | THF | 0.055 | - | - | 0.081 | [4] |
| Pisum sativum (mitochondrial) | L-serine | 0.5 | - | - | - | - |
| Pisum sativum (mitochondrial) | THF | 0.04 | - | - | - | - |
| Aedes aegypti (ApSHMT) | L-serine | 0.379 | 1104 | - | - | [4] |
| Aedes aegypti (ApSHMT) | THF | 0.243 | 814 | - | - | [4] |
| Plasmodium vivax (PvSHMT) | L-serine | 0.18 | - | 0.98 | - | [4] |
| Plasmodium vivax (PvSHMT) | THF | 0.14 | - | - | - | [4] |
Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the polyglutamylation state of the THF substrate.
Metabolite Profile Changes in shm1 Mutants
Mutations in the SHMT1 gene lead to significant alterations in the plant metabolome, particularly under stress conditions. The following table summarizes key metabolite changes observed in Arabidopsis thaliana shm1 mutants compared to wild-type plants.
| Condition | Metabolite | Fold Change in shm1 Mutant | Effect on Plant Phenotype | Reference |
| Standard Growth | Glycine | ~40-fold increase | Photorespiratory-deficient phenotype, chlorosis | [2] |
| Salt Stress | Hydrogen Peroxide (H2O2) | Significant accumulation | Increased oxidative stress, reduced growth | [5] |
| Salt Stress | Proline | Underaccumulation | Increased sensitivity to salt stress | [1] |
| Salt Stress | Polyamines (Spermidine, Spermine) | Overaccumulation | Altered stress response | [1][6][7] |
Role of SHMT1 in Stress Signaling
Abscisic Acid (ABA) Signaling and Stomatal Closure
SHMT1 plays a role in ABA-mediated stomatal closure, a crucial response to drought stress.[1] While the precise molecular interactions are still under investigation, evidence suggests that SHMT1 activity is important for maintaining the metabolic balance required for proper guard cell function in response to ABA. The phosphorylation of SHMT1 at serine 31 has been implicated in modulating its stability and activity, which in turn affects ABA-induced stomatal closure.[1] A reduction in SHMT1 activity, as seen in phosphorylation-mimetic mutants, leads to impaired stomatal closure in response to ABA.[1]
Reactive Oxygen Species (ROS) Homeostasis
SHMT1 is intricately linked to ROS signaling. The photorespiratory pathway is a major source of H2O2 in photosynthetic cells. Disruption of SHMT1 function leads to a buildup of photorespiratory intermediates and an overaccumulation of H2O2, resulting in oxidative stress.[5] This suggests that a functional photorespiratory pathway, with SHMT1 as a key component, is essential for mitigating ROS-induced damage.
Experimental Protocols
SHMT Enzyme Activity Assay from Plant Mitochondria
This protocol is adapted from established methods for assaying mitochondrial enzymes.[8][9]
Materials:
-
Fresh plant leaf tissue
-
Extraction buffer: 50 mM phosphate (B84403) buffer (pH 7.5), 1 mM 2-mercaptoethanol, 2.5 mM EDTA
-
Assay mixture: 100 mM Tris-HCl (pH 8.0), 10 mM L-serine, 2 mM Tetrahydrofolate (THF), 1 mM NAD+, 1 unit/mL 5,10-methylenetetrahydrofolate dehydrogenase
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh leaf tissue using differential centrifugation as per standard protocols.
-
Protein Extraction: Resuspend the mitochondrial pellet in extraction buffer and sonicate briefly on ice to lyse the mitochondria. Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet debris. The supernatant contains the mitochondrial protein extract.
-
Protein Quantification: Determine the protein concentration of the extract using a Bradford or BCA assay.
-
Enzyme Assay: a. In a cuvette, combine the assay mixture components. b. Initiate the reaction by adding a known amount of the mitochondrial protein extract. c. Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH. d. Calculate the SHMT activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M-1 cm-1).
Western Blot Analysis of SHMT1 Protein Levels
This protocol provides a general workflow for detecting SHMT1 protein in plant extracts.[10]
Materials:
-
Plant tissue
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SHMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize plant tissue in protein extraction buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SHMT1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
Quantification of Polyamines by HPLC
This protocol is based on pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for fluorescent detection of polyamines.[11][12][13]
Materials:
-
Plant tissue
-
5% (v/v) perchloric acid (PCA)
-
o-phthalaldehyde (OPA) derivatization reagent
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Extraction: Homogenize fresh plant tissue in ice-cold 5% PCA. Centrifuge at 15,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Derivatization: Mix an aliquot of the supernatant with the OPA reagent and allow the reaction to proceed in the dark.
-
HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the polyamine derivatives using a gradient elution on the C18 column. c. Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Quantification: Create a standard curve using known concentrations of derivatized polyamine standards to quantify the amounts in the plant samples.
Visualizing SHMT1-Related Pathways and Workflows
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows involving SHMT1.
Caption: The photorespiratory pathway, highlighting the central role of SHMT1 in the mitochondrion.
Caption: SHMT1's role in one-carbon metabolism, providing one-carbon units for biosynthesis.
Caption: The interplay of SHMT1 with ABA and ROS signaling pathways in promoting stomatal closure.
Caption: A general experimental workflow for characterizing the function of a gene, such as SHMT1, in plant stress responses.
Conclusion and Future Perspectives
Serine hydroxymethyltransferase 1 is a cornerstone of plant primary metabolism, with its influence extending to stress physiology and developmental processes. The intricate connections between SHMT1, photorespiration, C1 metabolism, and stress signaling pathways highlight its importance as a potential target for engineering crops with enhanced resilience to environmental challenges. Future research should focus on elucidating the precise molecular mechanisms that govern SHMT1 regulation, including the identification of its interacting partners in various signaling cascades and the role of post-translational modifications in modulating its activity. A deeper understanding of SHMT1 function will undoubtedly open new avenues for improving crop performance and ensuring food security in a changing world.
References
- 1. Photorespiratory serine hydroxymethyltransferase 1 activity impacts abiotic stress tolerance and stomatal closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Photorespiratory Arabidopsis shm1 Mutant Is Deficient in SHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 5. Arabidopsis SHMT1, a serine hydroxymethyltransferase that functions in the photorespiratory pathway influences resistance to biotic and abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamines and salt stress response and tolerance in Arabidopsis thaliana flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Polyamine Spermine Rescues Arabidopsis from Salinity and Drought Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Shmt-IN-4: A Novel Herbicidal Agent Targeting Serine Hydroxymethyltransferase 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shmt-IN-4, also identified as compound 9ay, is a first-in-class herbicidal agent that shows significant promise in the field of agriculture.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation. This compound selectively inhibits serine hydroxymethyltransferase 1 (SHMT1) in plants, a crucial enzyme in one-carbon metabolism.[1][2] By disrupting this vital pathway, this compound effectively controls weed growth, offering a new mode of action in herbicide development. This document is intended to serve as a valuable resource for researchers and professionals involved in herbicide discovery and development.
Chemical Properties and Data
This compound is a dimethyl 2-acetamido terephthalate (B1205515) derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3014814-72-0 | [1][3] |
| Molecular Formula | C24H25BrClN3O7 | [1][3] |
| Molecular Weight | 582.83 g/mol | [1][3] |
| IUPAC Name | Dimethyl 2-({[4-(4-bromo-2-chlorobenzoyl)piperazin-1-yl]acetyl}amino)terephthalate | Inferred from SMILES |
| SMILES | O=C(OC)C1=CC(NC(CN2CCN(C(COC3=CC=C(Br)C=C3Cl)=O)CC2)=O)=C(C(OC)=O)C=C1 | [1] |
| Solubility | Soluble in DMSO. General solubility for similar compounds suggests potential solubility in other organic solvents like ethanol (B145695) and acetone, and low solubility in water. | [4][5][6][7] |
Quantitative Data: Herbicidal Efficacy and Enzyme Inhibition
The herbicidal activity of this compound has been demonstrated in greenhouse trials, and its inhibitory effect on its target enzyme, Conyza canadensis SHMT1 (CcSHMT1), has been quantified.
| Parameter | Value | Target/Test System | Reference |
| Herbicidal IC50 | 193.8 g a.i./ha | Conyza canadensis (post-emergence) | [1][2][8] |
| Enzyme Inhibition IC50 | 3.54 µmol/L | Recombinant CcSHMT1 | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its herbicidal effect by inhibiting the plant enzyme Serine Hydroxymethyltransferase 1 (SHMT1). SHMT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in one-carbon metabolism by catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[5][9][10] This reaction is a primary source of one-carbon units, which are essential for the biosynthesis of purines, thymidylate, and certain amino acids.[8]
By inhibiting SHMT1, this compound disrupts the supply of one-carbon units, leading to a cascade of metabolic consequences that ultimately result in plant cell death. The proposed signaling pathway of this compound's action is depicted in the following diagram.
Experimental Protocols
Herbicidal Activity and Safety Experiments (Greenhouse Bioassay)
This protocol outlines the procedure for assessing the pre- and post-emergence herbicidal activity of this compound and its safety on non-target crops in a greenhouse setting.[2][11]
1. Plant Material and Growth Conditions:
-
Seeds of test weed species (e.g., Amaranthus retroflexus, Lactuca sativa, Echinochloa crus-galli, Lolium perenne, and Conyza canadensis) and crop species (e.g., maize, rice) are used.
-
For pre-emergence assays, seeds are sown in pots filled with a suitable soil mix.
-
For post-emergence assays, seeds are germinated and grown to the 2-3 leaf stage before treatment.
-
Plants are maintained in a greenhouse under controlled conditions (e.g., 25±2°C, 16h/8h light/dark cycle).
2. Preparation of Test Solutions:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant (e.g., Tween-20) to the desired concentrations.
-
Control treatments include a solvent-only control and a commercial herbicide standard (e.g., 2,4-D).
3. Herbicide Application:
-
Pre-emergence: The soil surface of the seeded pots is sprayed uniformly with the test solutions.
-
Post-emergence: The foliage of the seedlings is sprayed uniformly with the test solutions.
4. Evaluation:
-
The herbicidal effect is visually assessed at specified time points (e.g., 7, 14, and 21 days after treatment).
-
Efficacy is rated on a scale of 0% (no effect) to 100% (complete kill).
-
Fresh weight of the aerial parts of the plants is measured to quantify the inhibitory effect.
-
The IC50 value (the concentration of herbicide that causes 50% inhibition of growth) is calculated from the dose-response data.
Conyza canadensis SHMT1 (CcSHMT1) Enzyme Inhibition Assay
This protocol describes the in vitro assay to determine the inhibitory activity of this compound against its molecular target, CcSHMT1.[2]
1. Expression and Purification of Recombinant CcSHMT1:
-
The gene encoding CcSHMT1 is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).
-
Protein expression is induced, and the cells are harvested and lysed.
-
Recombinant CcSHMT1 is purified using affinity chromatography (e.g., Ni-NTA).
2. Enzyme Activity Assay:
-
The assay is based on the SHMT-catalyzed conversion of L-serine and THF to glycine and 5,10-methylene-THF. The production of glycine is monitored.
-
The reaction mixture contains purified CcSHMT1, L-serine, THF, and pyridoxal-5'-phosphate (PLP) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
This compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also included.
-
The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The reaction is stopped, and the amount of glycine produced is quantified, for example, by derivatization followed by HPLC analysis.
3. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each concentration of this compound.
-
The IC50 value is determined by fitting the dose-response data to a suitable equation.
Conclusion
This compound represents a significant advancement in the development of novel herbicides. Its unique mode of action, targeting the essential plant enzyme SHMT1, provides a valuable tool for weed management, particularly in the context of increasing herbicide resistance to existing chemical classes. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and other SHMT inhibitors as next-generation herbicides. The detailed methodologies will enable researchers to reliably assess the efficacy and mechanism of action of this promising compound.
References
- 1. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. What are SHMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 11. A first-in-class dimethyl 2-acetamido terephthalate inhibitor targeting Conyza canadensis SHMT1 with a novel herbicidal mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Serine Hydroxymethyltransferase (SHMT) in Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine Hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon (1C) metabolism, a fundamental network of biochemical reactions essential for the proliferation of all dividing cells. By catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate, SHMT provides the primary source of one-carbon units required for the biosynthesis of nucleotides and other essential macromolecules. This technical guide provides an in-depth exploration of the function of SHMT in cellular proliferation, with a particular focus on its implications in cancer biology and its potential as a therapeutic target. We present quantitative data on SHMT expression and the efficacy of its inhibitors, detailed experimental protocols for its study, and visual representations of its role in key metabolic pathways.
Introduction: SHMT at the Crossroads of Metabolism and Proliferation
Cellular proliferation is intrinsically linked to metabolic reprogramming, a process that ensures a sufficient supply of building blocks and energy to support rapid cell division. One-carbon metabolism is a critical component of this reprogramming, providing methyl groups for a variety of biosynthetic pathways.[1] Serine hydroxymethyltransferase (SHMT) is a key enzyme within this network.[2]
SHMT exists in two main isoforms in mammalian cells: the cytosolic SHMT1 and the mitochondrial SHMT2.[3] Both isoforms catalyze the same reaction but have distinct and complementary roles in cellular metabolism.[3] The reaction catalyzed by SHMT is a major contributor of one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[4] Consequently, the activity of SHMT is tightly regulated and is often upregulated in rapidly proliferating cells, including cancer cells.[5] This upregulation makes SHMT an attractive target for the development of novel anti-cancer therapies.[6]
The Central Role of SHMT in One-Carbon Metabolism
SHMT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that sits (B43327) at the heart of one-carbon metabolism.[3] It facilitates the transfer of a one-carbon unit from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3] 5,10-CH2-THF is a crucial intermediate that can be utilized in several downstream pathways that are vital for cellular proliferation.
Folate and Methionine Cycles
The SHMT-catalyzed reaction is a key entry point into the folate cycle. 5,10-CH2-THF can be either reduced to 5-methyltetrahydrofolate (5-methyl-THF) to participate in the methionine cycle or oxidized to 10-formyltetrahydrofolate (10-formyl-THF) for purine (B94841) synthesis.[7] The methionine cycle is responsible for generating S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including DNA and histone methylation, which play crucial roles in gene regulation and epigenetic modifications.[7]
Nucleotide Biosynthesis
Rapidly dividing cells have a high demand for nucleotides to support DNA synthesis. One-carbon metabolism is directly responsible for the de novo synthesis of purines and the pyrimidine, thymidine (B127349).[4] 10-formyl-THF, derived from the SHMT product, provides two carbon atoms for the purine ring, while 5,10-CH2-THF is the methyl donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.[4]
SHMT Isoforms in Cellular Proliferation
SHMT1 (Cytosolic)
The cytosolic isoform, SHMT1, is involved in the de novo synthesis of serine from glycine and also contributes to the cellular pool of one-carbon units. While SHMT2 is often considered the primary driver of one-carbon metabolism for proliferation in cancer, SHMT1 also plays a significant role and its expression is also elevated in some cancers.[8]
SHMT2 (Mitochondrial)
SHMT2 is located in the mitochondria and is considered the primary source of one-carbon units for nucleotide biosynthesis in many cancer cells.[5] Its expression is frequently upregulated in a wide range of tumors and often correlates with poor prognosis and advanced disease stages.[9][10] The mitochondrial localization of SHMT2 is significant as the mitochondrion is a major site of serine catabolism.
Quantitative Data on SHMT in Cancer
The upregulation of SHMT, particularly SHMT2, is a common feature across various cancer types. This section provides a summary of quantitative data on SHMT expression and the efficacy of its inhibitors.
SHMT Expression in Cancer Tissues
| Cancer Type | SHMT Isoform | Fold Change (Tumor vs. Normal) | Reference |
| Lung Cancer | SHMT1 | ~1.44-fold increase (mRNA) | [8] |
| Lung Cancer | SHMT2 | ~2.22-fold increase (mRNA) | [8] |
| Bladder Cancer | SHMT2 | Significantly upregulated (mRNA & protein) | |
| Colorectal Cancer | SHMT2 | Significantly upregulated (mRNA & protein) | [2] |
| Breast Cancer | SHMT2 | Overexpressed in all samples | [11] |
| Gastric Cancer | SHMT2 | 56.44% high expression in tumors | |
| Intrahepatic Cholangiocarcinoma | SHMT2 | 52% high expression in tumors | [10] |
Efficacy of SHMT Inhibitors on Cancer Cell Proliferation
Several small molecule inhibitors targeting SHMT have been developed and have shown promise in preclinical studies.
| Inhibitor | Target(s) | Cell Line | IC50 | Reference |
| SHIN1 (RZ-2994) | SHMT1/2 | HCT-116 (Colon) | 870 nM | [5] |
| SHIN1 | SHMT1 | HCT-116 (SHMT2 KO) | ~10 nM | [5] |
| (+)SHIN2 | SHMT1/2 | HCT-116 (Colon) | 300 nM | [12] |
| (+)SHIN2 | SHMT1/2 | Molt4 (T-ALL) | 89 nM | [12] |
| Compound 2.12 | SHMT1 > SHMT2 | A549 (Lung) | 11.5 - 34 µM | [13] |
| Compound 2.12 | SHMT1 > SHMT2 | H1299 (Lung) | 11.5 - 34 µM | [13] |
| Compound 2.12 | SHMT1 > SHMT2 | COLO320 (Colon) | 34 - 200 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of SHMT in cellular proliferation.
Spectrophotometric SHMT Activity Assay
This assay measures the activity of SHMT by coupling the production of 5,10-methylenetetrahydrofolate to a reaction catalyzed by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in a measurable change in absorbance.
Materials:
-
Purified SHMT enzyme or cell lysate
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-serine (e.g., 2 mM), THF (e.g., 0.4 mM), and NADP+ (e.g., 0.25 mM).[14]
-
Add MTHFD to the reaction mixture (e.g., 5 µM).[14]
-
Initiate the reaction by adding the SHMT enzyme or cell lysate.
-
Immediately monitor the increase in absorbance at 340 nm or 375 nm at 25°C, which corresponds to the production of NADPH.[14][15]
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
Quantitative Real-Time PCR (qRT-PCR) for SHMT1 and SHMT2 Expression
This protocol allows for the quantification of SHMT1 and SHMT2 mRNA levels in cells or tissues.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for human SHMT1 and SHMT2 (and a housekeeping gene, e.g., GAPDH)
-
Real-time PCR instrument
Human Primer Sequences:
-
SHMT1 Forward: TGAACACTGCCATGTGGTGACC[16]
-
SHMT1 Reverse: CTCTTTGCCAGTCTTGGGATCC[16]
-
SHMT2 Forward: GCCTCATTGACTACAACCAGCTG[17]
-
SHMT2 Reverse: ATGTCTGCCAGCAGGTGTGCTT[17]
Procedure:
-
Extract total RNA from cells or tissues using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene (SHMT1 or SHMT2) and the housekeeping gene.
-
Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the 2^-ΔΔCt method to determine the relative expression of SHMT1 and SHMT2 mRNA.
Western Blotting for SHMT1 and SHMT2 Protein Expression
This protocol is used to detect and quantify the protein levels of SHMT1 and SHMT2.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against SHMT1 and SHMT2 (and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SHMT1 and SHMT2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative protein expression levels.
Cell Proliferation Assays
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cells to be assayed
-
96-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Detergent reagent (e.g., SDS-HCl solution)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]
-
Treat the cells with the desired compounds (e.g., SHMT inhibitors) and incubate for the desired time period.
-
Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]
-
Add 100 µL of detergent reagent to each well to solubilize the formazan (B1609692) crystals.[6]
-
Incubate for 2 hours at room temperature in the dark.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
The BrdU assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cells to be assayed
-
BrdU labeling solution
-
Fixation solution
-
DNA denaturation solution (e.g., HCl)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or flow cytometer
Procedure:
-
Incubate cells with the BrdU labeling solution for 1 to 24 hours at 37°C.[1]
-
Fix the cells with a suitable fixation solution.
-
Denature the DNA using an acidic solution (e.g., 1-2.5 M HCl) to expose the incorporated BrdU.[1]
-
Incubate the cells with an anti-BrdU antibody.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the proliferating cells using fluorescence microscopy or flow cytometry.
Conclusion
Serine hydroxymethyltransferase plays a fundamental and multifaceted role in cellular proliferation by supplying the essential one-carbon units for nucleotide biosynthesis and other critical metabolic pathways. Its frequent upregulation in cancer, coupled with the dependence of tumor cells on one-carbon metabolism, has established SHMT as a compelling target for cancer therapy. The development of potent and specific SHMT inhibitors has shown significant promise in preclinical models, highlighting the therapeutic potential of targeting this metabolic vulnerability. Further research into the intricate regulation of SHMT isoforms and their precise roles in different cancer types will undoubtedly pave the way for novel and effective anti-cancer strategies. This guide provides a comprehensive overview of the current understanding of SHMT's function in proliferation, along with the necessary tools and methodologies to further investigate its role in health and disease.
References
- 1. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]
- 2. SHMT2 Drives the Progression of Colorectal Cancer by Regulating UHRF1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-carbon metabolism and nucleotide biosynthesis as attractive targets for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Expression of SHMT2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. researchgate.net [researchgate.net]
- 11. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and functional insight into serine hydroxymethyltransferase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. origene.com [origene.com]
- 17. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Shmt-IN-4 in Herbicide Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shmt-IN-4 is a first-in-class herbicide that functions by inhibiting the plant enzyme serine hydroxymethyltransferase (SHMT). Specifically, it targets SHMT1, a key enzyme involved in amino acid synthesis and metabolism. By binding to SHMT1, this compound disrupts essential cellular processes, leading to the inhibition of plant growth.[1][2] This novel mode of action makes this compound a valuable tool for studying and potentially overcoming herbicide resistance in various weed species. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in herbicide resistance research.
Mechanism of Action
This compound is a dimethyl 2-acetamido terephthalate (B1205515) inhibitor.[2] Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[3][4] This reaction is a primary source of one-carbon units required for the biosynthesis of purines, thymidylate, and certain amino acids.[4] By inhibiting SHMT1, this compound disrupts the plant's ability to produce these essential molecules, thereby impeding growth and development. The herbicidal activity of this compound has been demonstrated with an IC50 value of 193.8 g a.i./ha (active ingredient content per hectare).[1][2] A notable advantage of this compound is its reported lack of significant toxicity to maize and honeybees, suggesting a favorable environmental profile.[1][2]
Applications in Herbicide Resistance Studies
The unique mode of action of this compound makes it a powerful tool for several applications in herbicide resistance research:
-
Investigating Novel Resistance Mechanisms: As a new class of herbicide, this compound can be used to probe for and study novel mechanisms of resistance in weed populations that are already resistant to other herbicide classes.
-
Screening for SHMT1 Mutations: Resistant weed populations can be screened for mutations in the SHMT1 gene that may confer resistance to this compound.
-
Metabolomic and Proteomic Analysis: Researchers can use this compound to study the downstream metabolic and proteomic changes that occur in plants upon SHMT1 inhibition, providing insights into the plant's response to this specific metabolic stress.
-
Synergism Studies: The potential for synergistic effects between this compound and other herbicides can be explored to develop more effective weed management strategies.
Quantitative Data Summary
The following tables provide a structured format for presenting quantitative data from experiments using this compound.
Table 1: Dose-Response Analysis of this compound on Different Weed Biotypes
| Weed Biotype | Herbicide | GR50 (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible | This compound | 1.0 | ||
| Resistant 1 | This compound | |||
| Resistant 2 | This compound |
GR50: The herbicide dose required to cause a 50% reduction in plant growth. RI: Resistance Index = GR50 (Resistant) / GR50 (Susceptible)
Table 2: In Vitro SHMT1 Enzyme Inhibition Assay
| Plant Extract Source | Inhibitor | I50 (µM) | 95% Confidence Interval |
| Susceptible Biotype | This compound | ||
| Resistant Biotype 1 | This compound | ||
| Resistant Biotype 2 | This compound |
I50: The inhibitor concentration required to cause 50% inhibition of enzyme activity.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
Objective: To determine the concentration of this compound required to inhibit the growth of susceptible and potentially resistant weed biotypes.
Materials:
-
This compound (formulated for spray application)
-
Seeds of susceptible and suspected resistant weed biotypes
-
Potting soil mix
-
Pots or trays
-
Growth chamber or greenhouse with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod)
-
Automated sprayer
Method:
-
Sow seeds of each weed biotype in separate pots filled with potting mix.
-
Grow plants in a controlled environment until they reach the 3-4 leaf stage.
-
Prepare a range of this compound concentrations for spraying. A typical range might be 0, 50, 100, 200, 400, and 800 g a.i./ha.
-
Randomly assign plants from each biotype to the different treatment groups (including a control group receiving no herbicide).
-
Apply the this compound solutions to the respective plants using an automated sprayer to ensure even coverage.
-
Return the plants to the growth chamber or greenhouse.
-
After 14-21 days, visually assess plant injury and harvest the above-ground biomass for each plant.
-
Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Analyze the data using a log-logistic dose-response model to calculate the GR50 values for each biotype.
Protocol 2: In Vitro SHMT1 Enzyme Activity and Inhibition Assay
Objective: To measure the activity of the SHMT1 enzyme from different plant biotypes and assess its inhibition by this compound.
Materials:
-
Leaf tissue from susceptible and resistant weed biotypes
-
Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 10 mM MgCl2, 1 mM EDTA, 5 mM DTT, 10% glycerol, 1% PVP)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.25 mM pyridoxal 5'-phosphate, 2 mM L-serine, 1 nCi L-[3-14C]serine)
-
Tetrahydrofolate (THF) solution
-
This compound stock solution (in DMSO)
-
Scintillation vials and scintillation cocktail
-
Spectrophotometer for protein quantification (e.g., Bradford assay)
Method:
-
Enzyme Extraction:
-
Homogenize fresh or frozen leaf tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract.
-
-
Enzyme Assay:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer.
-
For inhibition assays, add varying concentrations of this compound (or DMSO as a control) to the reaction mixtures and pre-incubate with the enzyme extract for a specified time.
-
Initiate the reaction by adding THF.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the product (e.g., [14C]glycine) using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific activity of SHMT1 (e.g., in nmol/min/mg protein).
-
For inhibition assays, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the I50 value.
-
Visualizations
Caption: Mechanism of this compound action on the SHMT1 pathway.
Caption: Workflow for whole-plant dose-response assay.
Caption: Logical flow of potential herbicide resistance mechanisms.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Shmt-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine Hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, playing a pivotal role in the synthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells. The mitochondrial isoform, SHMT2, is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. Shmt-IN-4 is a potent and selective small molecule inhibitor of SHMT. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a cancer cell line-derived xenograft (CDX) mouse model.
Mechanism of Action of SHMT Inhibitors
This compound inhibits the conversion of serine to glycine, a reaction that provides one-carbon units for the folate cycle. This disruption of one-carbon metabolism leads to a depletion of nucleotides, impairing DNA synthesis and repair, and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Application Notes and Protocols: Shmt-IN-4 as a Chemical Probe for SHMT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine Hydroxymethyltransferase 1 (SHMT1) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[1][2][3] This process is fundamental for the synthesis of nucleotides and amino acids, making SHMT1 a key player in cell proliferation and a potential therapeutic target in oncology.[4][5][6] Chemical probes are essential tools for studying the biological function of enzymes like SHMT1 and for validating them as drug targets.
This document provides detailed application notes and protocols for the use of a chemical probe to target SHMT1. While the specific compound Shmt-IN-4 has been identified as an SHMT1 inhibitor, publicly available data on its use as a research chemical probe, including its biochemical and cellular potency in standard laboratory units, is limited. It is primarily described as a herbicide with an IC50 value in grams of active ingredient per hectare (g a.i./ha).[7][8][9] Therefore, for the purpose of these application notes, we will provide data and protocols for a representative, well-characterized SHMT1 chemical probe, which we will refer to as "SHMT1 Probe X," based on published data for potent and selective SHMT inhibitors like SHIN1.[7] This will serve as a practical guide for researchers utilizing small molecule inhibitors to investigate SHMT1 biology.
Chemical Probe Profile: SHMT1 Probe X
Table 1: Biochemical and Cellular Properties of SHMT1 Probe X
| Property | Value | Species | Assay Type | Notes |
| Target(s) | SHMT1, SHMT2 | Human | Dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. | |
| IC50 (SHMT1) | ~5-15 nM | Human | In vitro enzyme assay | Potent inhibition of the purified enzyme. |
| IC50 (SHMT2) | ~10-70 nM | Human | In vitro enzyme assay | Demonstrates high potency against the mitochondrial isoform as well. |
| Cellular IC50 | ~800 nM - 1 µM | Human | Cell growth inhibition | Potency in a cellular context, for example, in HCT116 colon cancer cells.[5] |
| Binding Mode | Competitive | Human | X-ray crystallography | Competes with the folate substrate for binding to the active site.[5] |
| Selectivity | High | N/A | Kinase/protease panel | Should be evaluated against a panel of related enzymes to confirm specificity. |
| Solubility | >50 µM | N/A | Aqueous buffer | Ensure solubility in assay buffers to avoid precipitation. |
| Permeability | High | N/A | Caco-2, PAMPA | Good cell permeability is required for cellular assays. |
Signaling Pathway and Mechanism of Action
SHMT1 is a central node in one-carbon metabolism, which is intricately linked to nucleotide synthesis, methylation, and redox balance. Inhibition of SHMT1 disrupts these critical cellular processes.
Caption: SHMT1's role in one-carbon metabolism and its inhibition by a chemical probe.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the interaction and effects of a chemical probe with SHMT1.
In Vitro SHMT1 Enzyme Inhibition Assay
This protocol describes a coupled-enzyme spectrophotometric assay to determine the IC50 of an inhibitor against purified SHMT1.[4]
Caption: Workflow for an in vitro SHMT1 enzyme inhibition assay.
Materials:
-
Purified recombinant human SHMT1
-
5,10-Methylenetetrahydrofolate dehydrogenase (MTHFD)
-
L-Serine
-
Tetrahydrofolate (THF)
-
NADP+
-
SHMT1 Probe X
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SHMT1 Probe X in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Prepare working solutions of all other reagents in the assay buffer.
-
-
Assay Setup:
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding L-serine (e.g., 2 mM final concentration).[4]
-
-
Measurement:
-
Immediately begin reading the absorbance at 340 nm (for NADPH production) or 375 nm at 30-second intervals for 15 minutes.[4]
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its target protein in intact cells.[1][2][10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing SHMT1 (e.g., HCT116, A549)
-
SHMT1 Probe X
-
DMSO
-
PBS
-
Protease inhibitor cocktail
-
Thermal cycler
-
Reagents and equipment for Western blotting (see section 3.3)
-
Anti-SHMT1 antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of SHMT1 Probe X or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Harvest and Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by Western blotting using an anti-SHMT1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for SHMT1 at each temperature for both the treated and control samples.
-
Plot the percentage of soluble SHMT1 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Western Blotting for SHMT1 Expression
This protocol is used to detect the levels of SHMT1 protein in cell lysates.[11][12][13][14]
Materials:
-
Cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-SHMT1 antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-SHMT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Immunofluorescence for SHMT1 Localization
This protocol allows for the visualization of the subcellular localization of SHMT1.[3][13][15]
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary anti-SHMT1 antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-SHMT1 antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize a chemical probe for the study of SHMT1. By employing these methodologies, scientists can investigate the biochemical and cellular functions of SHMT1, validate its role in various disease models, and advance the development of novel therapeutics targeting one-carbon metabolism. It is crucial to note that while this compound is identified as an SHMT1 inhibitor, the lack of detailed characterization in a research context necessitates the use of a well-profiled probe as a reference. Researchers are encouraged to thoroughly characterize any chemical probe for potency, selectivity, and on-target engagement before its application in biological studies.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHMT2 is essential for mammalian preimplantation embryonic development through de novo biosynthesis of nucleotide metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SHMT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. SHMT1 antibody (14149-1-AP) | Proteintech [ptglab.com]
- 14. bio-rad.com [bio-rad.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. SHMT1 and SHMT2 Are Functionally Redundant in Nuclear De novo Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Inhibition of Cancer Metabolism with Shmt-IN-4 and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the synergistic effects of Shmt-IN-4, a dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), in combination with the dihydrofolate reductase (DHFR) inhibitor, methotrexate (B535133). This combination therapy presents a promising strategy for targeting cancer metabolism, particularly in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL).
Introduction
One-carbon (1C) metabolism is a critical network of pathways that provides one-carbon units for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions. This metabolic network is frequently upregulated in cancer to support rapid cell proliferation.[1] Serine hydroxymethyltransferase (SHMT) and dihydrofolate reductase (DHFR) are two key enzymes in this pathway.
-
SHMT , existing in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2] This reaction is a major source of one-carbon units.
-
DHFR reduces dihydrofolate (DHF) to THF, the primary carrier of one-carbon units.[2]
This compound and its analogs (such as SHIN2) are potent, cell-permeable dual inhibitors of SHMT1 and SHMT2. By blocking SHMT, these inhibitors deplete the pool of 5,10-CH2-THF, thereby hindering nucleotide synthesis and arresting cell proliferation.[2]
Methotrexate (MTX) is a widely used chemotherapeutic agent that inhibits DHFR, leading to a depletion of THF.[2] This reduction in the THF pool limits the availability of the substrate for the SHMT reaction.
The sequential action of DHFR and SHMT in the folate cycle suggests that their simultaneous inhibition could lead to a synergistic anti-cancer effect. Inhibition of DHFR by methotrexate reduces the THF pool, thereby sensitizing cancer cells to the effects of SHMT inhibitors like this compound.[2] This dual-pronged attack on one-carbon metabolism has shown significant promise in preclinical studies, particularly in T-ALL.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the synergistic effects of the SHMT inhibitor SHIN2 (an analog of this compound) and methotrexate in T-ALL cell lines.
Table 1: In Vitro Efficacy of SHIN2 in Combination with Methotrexate in T-ALL Cell Lines
| Cell Line | Drug Combination | IC50 of SHIN2 (nM) | Fold Change in SHIN2 IC50 | Synergy Assessment |
| Molt4 | SHIN2 alone | ~150 | - | - |
| SHIN2 + 20 nM MTX | ~75 | 2.0 | Synergistic | |
| SHIN2 + 30 nM MTX | ~50 | 3.0 | Synergistic | |
| SHIN2 + 40 nM MTX | ~40 | 3.75 | Synergistic | |
| Molt3 | SHIN2 + MTX | Not specified | Not specified | Synergistic |
| Jurkat | SHIN2 + MTX | Not specified | Not specified | Synergistic |
Data extrapolated from dose-response curves presented in García-Cañaveras et al., Leukemia, 2021.[2] The synergy was confirmed by isobologram analysis.[2]
Table 2: In Vivo Efficacy of SHIN2 and Methotrexate Combination in a T-ALL Mouse Model
| Treatment Group | Dosage | Outcome |
| Vehicle | - | Progressive disease |
| SHIN2 alone | 200 mg/kg, twice daily | Significant reduction in tumor burden and increased survival |
| Methotrexate alone | 10 mg/kg | Moderate reduction in tumor burden |
| SHIN2 + Methotrexate | 200 mg/kg SHIN2 + 10 mg/kg MTX | Synergistic reduction in tumor burden and significantly prolonged survival compared to single agents |
Based on in vivo studies in a NOTCH1-driven mouse model of T-ALL as described in García-Cañaveras et al., Leukemia, 2021.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Combined inhibition of DHFR by Methotrexate and SHMT by this compound.
Caption: Workflow for assessing this compound and Methotrexate synergy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol details the methodology for assessing the synergistic anti-proliferative effects of this compound and methotrexate on T-ALL cell lines.
Materials:
-
T-ALL cell lines (e.g., Molt4, Molt3, Jurkat)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (or analog SHIN2)
-
Methotrexate
-
96-well clear bottom white plates (for luminescence) or clear plates (for absorbance)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Plate reader capable of measuring luminescence or absorbance
Cell Culture:
-
Culture Molt4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Initiate cultures at a density of 4-5 x 10^5 cells/mL and subculture every 2-3 days to maintain a cell density between 3 x 10^5 and 2 x 10^6 cells/mL.[3]
Experimental Procedure:
-
Cell Seeding:
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed 5,000 to 10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and methotrexate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug and their combinations in complete culture medium.
-
-
Drug Treatment:
-
Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include vehicle-only (e.g., DMSO) control wells.
-
For synergy experiments, treat cells with a matrix of concentrations of both drugs. For example, for Molt4 cells, use this compound concentrations ranging from 10 nM to 1 µM and methotrexate concentrations of 0, 20, 30, and 40 nM.[2]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot dose-response curves and calculate the IC50 values for each drug alone and in combination using a suitable software (e.g., GraphPad Prism).
-
To assess synergy, generate an isobologram. Plot the IC50 values of the individual drugs on the x and y axes. The line connecting these two points is the line of additivity. Plot the concentrations of the two drugs in combination that produce a 50% inhibition of proliferation. Points falling below the line of additivity indicate synergy.[4]
-
Alternatively, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.[4]
-
Protocol 2: In Vivo Xenograft Model for Synergy Evaluation
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and methotrexate combination therapy in a T-ALL patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
T-ALL cells expressing a reporter gene (e.g., luciferase)
-
This compound (or analog SHIN2) formulated for in vivo use
-
Methotrexate for injection
-
Vehicle control solution
-
Bioluminescence imaging system (e.g., IVIS)
-
Calipers for tumor measurement (for subcutaneous models)
Experimental Procedure:
-
Tumor Implantation:
-
Inject luciferase-expressing T-ALL cells intravenously or subcutaneously into immunocompromised mice.
-
-
Tumor Establishment and Randomization:
-
Monitor tumor engraftment and growth via bioluminescence imaging or caliper measurements.
-
Once tumors are established, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Methotrexate alone, Combination).
-
-
Drug Administration:
-
Administer drugs according to a predefined schedule. A representative regimen for T-ALL models is as follows:[2]
-
This compound: 200 mg/kg, administered intraperitoneally (IP) twice daily.
-
Methotrexate: 10 mg/kg, administered IP.
-
Combination Treatment Cycle (example):
-
Day 1: Methotrexate (10 mg/kg) + this compound (200 mg/kg)
-
Days 2-4: this compound (200 mg/kg) twice daily
-
Day 5: Methotrexate (10 mg/kg)
-
Days 6-7: No treatment
-
-
-
Repeat the treatment cycle as required.
-
-
Monitoring and Efficacy Assessment:
-
Monitor animal health and body weight regularly.
-
Measure tumor burden at set intervals using bioluminescence imaging or caliper measurements.
-
At the end of the study or when humane endpoints are reached, collect tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
-
Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.[2]
-
Assess in vivo synergy by comparing the anti-tumor effect of the combination therapy to that of the individual agents.
-
Conclusion
The combination of this compound and methotrexate represents a rational and promising therapeutic strategy that leverages the sequential dependencies within the one-carbon metabolic network. The provided protocols offer a framework for researchers to investigate this synergy in detail, both in vitro and in vivo. The quantitative data from preclinical studies strongly support the synergistic potential of this combination, warranting further investigation for the treatment of T-ALL and potentially other cancers with a high reliance on one-carbon metabolism.
References
- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcrj.org.br [bcrj.org.br]
- 4. Drug synergism study [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Shmt-IN-4 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Shmt-IN-4 in cell culture experiments. Due to the specific nature of this compound, this guide emphasizes initial validation and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as Compound 9ay) is identified as a herbicide that targets and inhibits serine hydroxymethyltransferase 1 (SHMT1) in plants.[1][2] Its mode of action involves interfering with amino acid synthesis and metabolism, thereby inhibiting plant growth.[1][2]
Q2: Is this compound suitable for use in mammalian cell culture?
While this compound targets SHMT1, its efficacy and specificity in mammalian cells are not well-documented in the available literature. It is crucial to note that this compound was developed as a herbicide and has been shown to have no significant toxicity to maize and honeybees.[1][2] This suggests potential differences in its activity between plant and mammalian SHMT isoforms or lower cell permeability in animal cells. Therefore, extensive validation is required before proceeding with detailed optimization experiments in mammalian cell lines.
Q3: What are the initial steps to validate the activity of this compound in my mammalian cell line?
Before optimizing the concentration, it is essential to confirm that this compound is active in your specific cell line. A recommended first step is to perform a broad-range dose-response experiment to determine its half-maximal inhibitory concentration (IC50) for cell viability.[3]
Q4: How should I prepare and handle this compound?
-
Solubility: Most inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is advisable to first consult the manufacturer's datasheet for specific solubility information for this compound.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4]
-
Aliquoting and Storage: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[4]
-
Working Dilution: Immediately before use, dilute the stock solution to the final working concentrations in your cell culture medium.[4] Ensure the final DMSO concentration in the culture does not exceed a level that could cause solvent-induced toxicity (typically ≤ 0.1%).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cells, even at high concentrations. | Low Potency or Inactivity: this compound may have low potency against the mammalian SHMT1/2 isoforms.[3] Poor Cell Permeability: The compound may not efficiently cross the cell membrane of mammalian cells.[3] Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. | Perform a biochemical assay with purified human SHMT1/2 protein to confirm direct inhibition. Consider using a cell line with known high SHMT1 expression or a SHMT1-overexpressing cell line. As a positive control, test a well-characterized human SHMT inhibitor (e.g., SHIN1, SHMT-IN-2) to ensure the experimental setup is valid.[1][5] Verify the integrity of your this compound stock. |
| High levels of cell death at expected inhibitory concentrations. | Off-Target Effects: The compound may be affecting other essential cellular targets, leading to cytotoxicity.[4] High Sensitivity of Cell Line: The chosen cell line may be particularly sensitive to the inhibition of the one-carbon metabolism pathway.[4] | Perform a dose-response experiment to identify a concentration that inhibits the target without causing significant cytotoxicity.[4] Reduce the inhibitor concentration and/or shorten the incubation time.[4] Consider using a different SHMT inhibitor with a known selectivity profile. |
| Inconsistent or non-reproducible results. | Cell Culture Variability: Variations in cell passage number, confluency, or media composition can affect cellular responses.[3] Inhibitor Precipitation: The inhibitor may be precipitating out of the culture medium at higher concentrations. | Maintain consistent cell culture practices. Use cells within a defined passage number range. Visually inspect the media after adding the inhibitor for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent.[6] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50 using an MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability.
Materials:
-
Your chosen mammalian cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A broad concentration range (e.g., 1 nM to 100 µM) is recommended for the initial experiment.[3] Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.[4]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[4]
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).[4]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Quantitative Data Summary
| Inhibitor | Target(s) | Reported IC50 | Cell Line/Assay Context |
| SHIN1 | SHMT1/2 | 5 nM (SHMT1), 13 nM (SHMT2) | In vitro biochemical assay[1] |
| SHMT-IN-2 | SHMT1/2 | 13 nM (SHMT1), 66 nM (SHMT2) | In vitro biochemical assay[1] |
| SHMT2-IN-1 | SHMT2 | 1.21 µM | In vitro biochemical assay[1] |
| (+)SHIN2 | SHMT1/2 | ~90 nM | Molt4 (T-ALL cell line)[7] |
| This compound | Plant SHMT1 | 193.8 g a.i./ha | Herbicide activity[1][2] |
Visualizations
Signaling Pathway: Role of SHMT in One-Carbon Metabolism
Caption: Role of SHMT in one-carbon metabolism.
Experimental Workflow: IC50 Determination
Caption: Experimental workflow for IC50 determination.
Logical Relationship: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SHMT Inhibitors: Shmt-IN-4 and SHIN2
For Researchers, Scientists, and Drug Development Professionals
Serine Hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, playing a pivotal role in the synthesis of nucleotides and amino acids. Its isoforms, SHMT1 (cytosolic) and SHMT2 (mitochondrial), are recognized as attractive therapeutic targets in oncology.[1][2] This guide provides a comparative overview of two distinct SHMT inhibitors, Shmt-IN-4 and SHIN2, highlighting their different applications, mechanisms of action, and the experimental data available for each.
Overview and Primary Applications
This compound and SHIN2 are both inhibitors of Serine Hydroxymethyltransferase (SHMT), yet they have been developed for vastly different applications. This compound has been characterized as a herbicide targeting the plant-specific SHMT1 isoform, while SHIN2 is a potent inhibitor of human SHMT isoforms with demonstrated anti-cancer and antibacterial properties.
This compound is a dimethyl 2-acetamido terephthalate (B1205515) compound primarily investigated for its herbicidal activity. It targets SHMT1 in plants, disrupting amino acid synthesis and metabolism, which leads to growth inhibition.
SHIN2 is a pyrazolopyran derivative that has been evaluated for its therapeutic potential in human diseases. It has shown efficacy in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL) and exhibits antibacterial activity.[3][4][5]
Quantitative Performance Data
A direct quantitative comparison of the inhibitory potency of this compound and SHIN2 is challenging due to the different metrics used in their respective fields of study. The available data is summarized below.
| Inhibitor | Target | Organism | Potency Metric | Value | Reference |
| This compound | SHMT1 | Conyza canadensis (Horseweed) | IC50 (Herbicidal Activity) | 193.8 g a.i./ha | [6] |
| (+)SHIN2 | SHMT | Human (Molt4 T-ALL cell line) | IC50 (Cell Growth Inhibition) | 89 nM | [4] |
| (+)SHIN2 | SHMT | Human (HCT116 colon cancer cell line) | IC50 (Cell Growth Inhibition) | 300 nM | [4] |
| (Rac)-SHIN2 | SHMT | Enterococcus faecium (VSEfm) | EC50 (Antibacterial Activity) | 4.7 nM | [3] |
| (Rac)-SHIN2 | SHMT | Enterococcus faecium (VREfmvanA) | EC50 (Antibacterial Activity) | 9.8 nM | [3] |
Mechanism of Action and Signaling Pathway
SHMT enzymes are central to the folate and methionine cycles, which together constitute one-carbon metabolism. By catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylene-THF, SHMT provides one-carbon units essential for the biosynthesis of purines, thymidylate, and other critical biomolecules. Inhibition of SHMT disrupts these processes, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.
Experimental Protocols
The evaluation of SHMT inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy. A general workflow is outlined below.
In Vitro Evaluation
-
Enzyme Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the compound on purified SHMT1 and SHMT2 enzymes.
-
Methodology: Recombinant human SHMT1 and SHMT2 are incubated with varying concentrations of the inhibitor. The enzyme activity is measured by monitoring the conversion of serine and THF to glycine and 5,10-methylene-THF, often using a coupled spectrophotometric assay or HPLC-based methods to quantify substrate or product levels. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
-
Cell-Based Proliferation Assay:
-
Objective: To assess the cytostatic or cytotoxic effects of the inhibitor on cancer cell lines.
-
Methodology: Cancer cell lines with high SHMT expression (e.g., Molt4, HCT116) are cultured in the presence of serial dilutions of the inhibitor for a defined period (e.g., 48-72 hours). Cell viability is measured using assays such as MTT, CellTiter-Glo, or by direct cell counting. The IC50 value for cell growth inhibition is determined.
-
-
Target Engagement Assay:
-
Objective: To confirm that the inhibitor interacts with its intended target (SHMT) within the cell.
-
Methodology: This can be assessed by methods such as cellular thermal shift assay (CETSA), where target engagement stabilizes the protein against heat-induced denaturation. Alternatively, metabolic labeling studies using stable isotopes (e.g., 13C-serine) can trace the metabolic flux through the SHMT pathway and demonstrate its blockade by the inhibitor.[5]
-
In Vivo Evaluation
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor and to correlate its concentration in plasma and tissues with target modulation.
-
Methodology: The inhibitor is administered to animal models (e.g., mice) via a relevant route (e.g., intraperitoneal, oral). Blood and tissue samples are collected at various time points to measure drug concentration (PK). Target engagement and downstream metabolic effects are assessed in tissues to establish a PD relationship.
-
-
Efficacy Studies in Animal Models:
-
Objective: To determine the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: Human cancer cells are implanted into immunocompromised mice to generate xenograft or patient-derived xenograft (PDX) models. Once tumors are established, mice are treated with the inhibitor, a vehicle control, and potentially a standard-of-care therapeutic. Tumor growth is monitored over time. For SHIN2, efficacy has been demonstrated in a mouse primary T-ALL model.[4][5]
-
Summary and Conclusion
This compound and SHIN2 exemplify the diverse applications of SHMT inhibition. This compound is a tool for agricultural science, demonstrating the potential of targeting plant-specific metabolic pathways for weed control. In contrast, SHIN2 is a promising therapeutic candidate for oncology, with robust preclinical data supporting its development. The lack of comparable quantitative data for this compound in a human cancer context precludes a direct performance comparison with SHIN2.
For researchers in drug development, SHIN2 represents a valuable lead compound for targeting one-carbon metabolism in cancer. The experimental methodologies described provide a framework for the evaluation of novel SHMT inhibitors. Future research may explore the potential of other SHMT inhibitors, and a deeper understanding of the differential roles of SHMT1 and SHMT2 will be crucial for developing isoform-selective inhibitors with improved therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]
- 3. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Shmt-IN-4 and Pemetrexed in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, precision and efficacy are paramount. This guide provides a detailed comparative analysis of two key anti-cancer agents, Shmt-IN-4 and Pemetrexed (B1662193). While both compounds disrupt critical metabolic pathways essential for cancer cell proliferation, they do so through distinct mechanisms of action, offering different strategic advantages in drug development and clinical application. This analysis is supported by available experimental data to provide a clear, evidence-based comparison.
At a Glance: this compound vs. Pemetrexed
| Feature | This compound | Pemetrexed |
| Primary Target(s) | Serine Hydroxymethyltransferase (SHMT), primarily the mitochondrial isoform SHMT2. | Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT). |
| Mechanism of Action | Inhibits the conversion of serine to glycine (B1666218) and the production of one-carbon units for nucleotide biosynthesis. | A multi-targeted antifolate that blocks multiple key enzymes in the de novo pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis. |
| Therapeutic Approach | Targeted inhibition of a key enzyme in serine metabolism, a pathway often upregulated in cancer. | Broad-spectrum inhibition of folate metabolism, impacting multiple downstream synthetic pathways. |
| Clinical Status | Preclinical/Investigational. | FDA-approved for mesothelioma and non-small cell lung cancer. |
Mechanism of Action: A Tale of Two Pathways
Pemetrexed is a well-established multi-targeted antifolate drug. It exerts its cytotoxic effects by concurrently inhibiting three key enzymes essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT), pemetrexed effectively halts the proliferative capacity of cancer cells.[1][2]
This compound, on the other hand, represents a more targeted approach. It specifically inhibits Serine Hydroxymethyltransferase (SHMT), with a particular potency against the mitochondrial isoform, SHMT2.[3] SHMT plays a crucial role in one-carbon metabolism by catalyzing the reversible conversion of serine to glycine, a reaction that provides the primary source of one-carbon units for the synthesis of nucleotides and other essential biomolecules.[4] By inhibiting SHMT2, this compound aims to starve cancer cells of the necessary components for DNA synthesis and repair, exploiting their heightened metabolic demands.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and pemetrexed, providing a basis for comparing their potency and efficacy. Note: Specific IC50 values for this compound are not publicly available; therefore, data for highly potent, structurally related SHMT inhibitors (SHIN1/SHIN2) are provided as a representative proxy for a potent SHMT inhibitor.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | Inhibition Constant (Ki/IC50) | Reference |
| This compound (representative) | SHMT1 | IC50: ~10-50 nM (SHIN1/2) | [5][6] |
| SHMT2 | IC50: ~10-50 nM (SHIN1/2) | [5][6] | |
| Pemetrexed | TS | Ki: 1.3 nM | |
| DHFR | Ki: 7.0 nM | ||
| GARFT | Ki: 65 nM |
Table 2: In Vitro Cell Viability (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound (representative) | HCT-116 | Colon Cancer | 870 nM (SHIN1) | [5] |
| Molt4 | T-cell ALL | ~100-200 nM (SHIN2) | [6] | |
| Pemetrexed | A549 | Non-Small Cell Lung Cancer | ~100-200 nM | [7] |
| PC9 | Non-Small Cell Lung Cancer | ~50-100 nM | [8] | |
| SNU-601 | Gastric Cancer | 17 nM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and pemetrexed.
SHMT Inhibition Assay (Coupled Enzyme Assay)
A common method to determine the inhibitory activity of compounds against SHMT is a coupled enzyme assay.
Protocol Outline:
-
Reagents: Purified recombinant SHMT enzyme, L-serine, tetrahydrofolate (THF), this compound (or other inhibitor), methylene-THF dehydrogenase, NADP+, and reaction buffer.
-
Procedure:
-
The SHMT enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of L-serine and THF.
-
The production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) is coupled to the methylene-THF dehydrogenase reaction.
-
The rate of NADPH formation, which is stoichiometric with the SHMT activity, is monitored by the increase in absorbance at 340 nm.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT/WST-1 Assay)
Cell viability assays are used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol Outline:
-
Cell Culture: Cancer cells (e.g., A549, PC9) are cultured in appropriate media and conditions.[1][9]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or pemetrexed for a specified duration (e.g., 72 hours).[1][8]
-
Assay:
-
MTT or WST-1 reagent is added to each well.
-
Metabolically active cells convert the tetrazolium salt into a colored formazan (B1609692) product.
-
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[5][6][10]
-
Treatment Regimen: Once tumors are established, mice are treated with this compound, pemetrexed, or a vehicle control. Dosing and schedule are determined based on preliminary studies. For example, pemetrexed has been administered at doses ranging from 50 to 300 mg/kg in mice.[11]
-
Efficacy Evaluation: Tumor growth is monitored over time by caliper measurements. Animal body weight and general health are also recorded to assess toxicity.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Conclusion and Future Directions
Pemetrexed is a clinically validated, multi-targeted antifolate that has demonstrated significant efficacy in the treatment of certain cancers. Its broad mechanism of action, however, can also lead to off-target effects and toxicities. This compound, as a representative of a newer class of targeted therapies, offers the potential for a more precise and potentially less toxic approach by specifically inhibiting a key metabolic enzyme, SHMT2, that is often overexpressed in cancer cells.
The comparative data, while not from a head-to-head study, suggest that potent SHMT inhibitors can achieve comparable in vitro potencies to pemetrexed in specific cell lines. The distinct mechanisms of these two agents also open up possibilities for combination therapies. For instance, the efficacy of SHMT inhibitors has been shown to be synergistic with methotrexate, another antifolate, suggesting that a dual-pronged attack on one-carbon metabolism could be a powerful therapeutic strategy.[6]
Further preclinical and clinical investigation of this compound and other SHMT inhibitors is warranted to fully elucidate their therapeutic potential, both as monotherapies and in combination with existing anti-cancer agents like pemetrexed. Understanding the specific cancer types that are most dependent on the SHMT2 pathway will be critical for the successful clinical translation of this promising new class of drugs.
References
- 1. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. Intrapleural administration of pemetrexed: a pharmacokinetic study in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ascopubs.org [ascopubs.org]
Navigating the Selectivity of Pyrazolopyran-Based SHMT Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the selectivity of Shmt-IN-4, a representative of the pyrazolopyran class of Serine Hydroxymethyltransferase (SHMT) inhibitors, against other enzymes. The information presented is based on available data for closely related and well-characterized analogs, such as SHIN1 and compound 2.12.
The pyrazolopyran scaffold has emerged as a potent inhibitor of SHMT, a key enzyme in one-carbon metabolism. These inhibitors, including the widely studied SHIN1, act as dual inhibitors of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, which play critical roles in nucleotide synthesis, methylation, and redox homeostasis. While "this compound" is not extensively documented under this specific name in publicly available literature, its characterization is represented by the data on these analogous compounds.
Isoform Selectivity: A Tale of Two Cellular Compartments
Biochemical assays have revealed a degree of selectivity of pyrazolopyran-based inhibitors for the two SHMT isoforms. This differential inhibition is crucial as SHMT1 and SHMT2 have distinct, albeit complementary, functions within the cell.
A study on the pyrazolopyran compound 2.12 demonstrated a preferential inhibition of the cytosolic isoform, SHMT1, over its mitochondrial counterpart, SHMT2.[1] Similarly, the well-characterized inhibitor SHIN1 has been shown to be a potent dual inhibitor of both isoforms, with slightly higher potency against SHMT1.[2]
The table below summarizes the inhibitory activity of these representative pyrazolopyran compounds against the human SHMT isoforms.
| Compound | Target Enzyme | Inhibition Metric | Value |
| SHIN1 | Human SHMT1 | IC50 | 5 nM |
| SHIN1 | Human SHMT2 | IC50 | 13 nM |
| Compound 2.12 | Human SHMT1 | Ki | 59.6 ± 4.6 μM |
| Compound 2.12 | Human SHMT2 | Ki | 252.8 ± 30.7 μM |
IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant.
Cross-Reactivity Profile: Assessing Off-Target Interactions
Experiments utilizing metabolomics and isotope tracing have demonstrated that the metabolic perturbations induced by these inhibitors are consistent with the specific inhibition of SHMT.[2] For instance, the effects of SHIN1 on cellular metabolism can be rescued by the addition of formate, a downstream product of the one-carbon pathway, which is a strong indicator of on-target activity.[2] This suggests that at effective concentrations, the primary cellular impact of these inhibitors is through the intended SHMT target.
However, the absence of broad-panel screening data means that potential interactions with other enzymes, particularly those with structurally similar binding sites, cannot be definitively ruled out and should be a consideration in experimental design and interpretation.
Experimental Methodologies
The determination of the inhibitory activity of these compounds relies on robust biochemical assays that measure SHMT enzyme activity. Two primary methods are commonly employed: a spectrophotometric assay and a radioisotope assay.
Spectrophotometric Assay for SHMT Activity
This assay is based on the formation of a stable ternary complex between the SHMT enzyme, the amino acid glycine (B1666218), and the cofactor tetrahydrofolate (THF), which results in the formation of a quinonoid intermediate. This intermediate has a distinct absorbance maximum, allowing for the quantification of enzyme activity by monitoring the change in absorbance over time.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing pyridoxal (B1214274) 5'-phosphate (PLP), a necessary cofactor for SHMT.
-
Enzyme and Substrate Addition: Purified recombinant human SHMT1 or SHMT2 is added to the reaction mixture. The reaction is initiated by the addition of the substrates, L-serine and tetrahydrofolate.
-
Quinonoid Intermediate Formation (for inhibition studies): To measure inhibition, the inhibitor of interest is pre-incubated with the enzyme before the addition of glycine and tetrahydrofolate. The formation of the quinonoid intermediate is monitored by measuring the absorbance at its maximal wavelength (typically around 500 nm).
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. For inhibition studies, IC50 values are calculated by plotting the reaction rate against a range of inhibitor concentrations.
Radioisotope Assay for SHMT Activity
This method provides a highly sensitive measure of SHMT activity by tracing the conversion of a radiolabeled substrate.
Detailed Protocol:
-
Reaction Setup: The assay is performed in a reaction buffer containing purified SHMT enzyme, PLP, and the inhibitor at various concentrations.
-
Initiation with Radiolabeled Substrate: The reaction is initiated by the addition of L-[3-³H]serine.
-
Reaction and Quenching: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C) and is then stopped by the addition of an acid (e.g., trichloroacetic acid).
-
Separation of Product: The radiolabeled product, [³H]glycine, is separated from the unreacted [³H]serine substrate. This can be achieved using various chromatographic techniques, such as ion-exchange chromatography.
-
Quantification: The amount of radioactivity in the product fraction is quantified using a scintillation counter.
-
Calculation of Activity and Inhibition: The enzyme activity is calculated based on the amount of product formed over time. Inhibition is determined by comparing the activity in the presence of the inhibitor to the control (no inhibitor).
Visualizing the Inhibition Analysis Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a SHMT inhibitor.
Caption: Workflow for SHMT Inhibitor Selectivity Profiling.
References
- 1. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Targeting One-Carbon Metabolism: SHMT2-Selective Versus Dual SHMT1/2 Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising frontier for therapeutic intervention. One-carbon (1C) metabolism, a critical network for nucleotide synthesis, methylation, and redox balance, is frequently upregulated in various malignancies. At the heart of this pathway are the serine hydroxymethyltransferase (SHMT) enzymes: the cytosolic SHMT1 and the mitochondrial SHMT2. Both isoforms catalyze the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate, a key one-carbon donor. The differential roles and subcellular localization of SHMT1 and SHMT2 have led to two primary therapeutic strategies: the selective inhibition of SHMT2 and the dual inhibition of both isoforms. This guide provides an objective comparison of these approaches, supported by available preclinical data and detailed experimental methodologies.
The Rationale for Targeting SHMT in Cancer
Cancer cells exhibit an increased demand for the building blocks of proliferation, including nucleotides and amino acids. The SHMT-driven one-carbon pathway is a crucial source for these biosynthetic precursors.[1][2] SHMT2, in particular, is often overexpressed in tumors and its expression correlates with poor prognosis in several cancer types.[3] This has made the SHMT enzymes attractive targets for anticancer drug development.
SHMT2-Selective Inhibition: A Focused Approach
The selective inhibition of SHMT2 is predicated on the central role of mitochondrial one-carbon metabolism in cancer. By specifically targeting the mitochondrial isoform, researchers aim to disrupt the primary source of one-carbon units for biosynthesis in cancer cells while potentially sparing normal tissues that may rely more on the cytosolic pathway.
Theoretical Advantages:
-
Reduced Off-Target Effects: A selective inhibitor may offer a better safety profile by minimizing disruption of the cytosolic one-carbon pool, which is essential for various housekeeping functions in normal cells.
-
Targeting a Key Oncogenic Driver: Given the frequent upregulation and prognostic significance of SHMT2 in cancer, a selective inhibitor would directly target a key node in tumor metabolism.[3]
Challenges and a Notable, Albeit Weak, Selective Inhibitor:
A significant challenge in the field has been the development of potent and highly selective SHMT2 inhibitors.[4][5] The high degree of homology between the active sites of SHMT1 and SHMT2 makes achieving selectivity difficult.
One of the few reported SHMT2-selective inhibitors, identified as "hit 2" in a high-throughput screen, demonstrated approximately 5-fold selectivity for SHMT2 over SHMT1.[4] However, comprehensive preclinical data for this and other SHMT2-selective compounds in cancer models is currently limited.
Genetic knockdown studies provide the best available insights into the effects of selective SHMT2 inhibition. While SHMT2 knockdown can modestly suppress cancer cell proliferation, the compensatory upregulation of the cytosolic pathway via SHMT1 often limits the overall efficacy.[6]
Dual SHMT1/2 Inhibition: A Comprehensive Blockade
The dual inhibition strategy aims to overcome the compensatory mechanisms between the cytosolic and mitochondrial one-carbon metabolism pathways. By inhibiting both SHMT1 and SHMT2, this approach seeks to create a more profound and sustained depletion of one-carbon units, leading to a more robust anti-proliferative effect.[4][6]
Key Dual SHMT1/2 Inhibitors in Preclinical Research:
Several potent dual SHMT1/2 inhibitors have been developed and characterized, with the pyrazolopyran scaffold being a common structural feature.[4] Among the most studied are SHIN1 (also known as RZ-2994) and SHIN2.
Table 1: In Vitro Potency of Dual SHMT1/2 Inhibitors
| Inhibitor | Target(s) | SHMT1 IC50 (nM) | SHMT2 IC50 (nM) | Reference(s) |
| SHIN1 (RZ-2994) | SHMT1/2 | 5 | 13 | [6] |
| SHIN2 | SHMT1/2 | Data not consistently reported | Data not consistently reported | [7] |
| AGF347 | SHMT1/2 | 1,100 | 1,800 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vitro Anti-proliferative Activity of Dual SHMT1/2 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| SHIN1 (RZ-2994) | T-ALL (average) | T-cell Acute Lymphoblastic Leukemia | 2.8 | [8] |
| SHIN1 (RZ-2994) | B-ALL (average) | B-cell Acute Lymphoblastic Leukemia | 4.4 | [8] |
| SHIN1 (RZ-2994) | AML (average) | Acute Myeloid Leukemia | 8.1 | [8] |
| SHIN2 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Synergizes with methotrexate (B535133) | [7] |
Table 3: In Vivo Efficacy of Dual SHMT1/2 Inhibitors
| Inhibitor | Cancer Model | Dosing | Outcome | Reference(s) |
| SHIN1 (RZ-2994) | T-ALL xenograft | 100 mg/kg daily for 2 weeks | Decreased leukemia burden | [8] |
| SHIN2 | NOTCH1-driven mouse primary T-ALL | Not specified | Increased survival | [7] |
| SHIN2 | Human patient-derived T-ALL xenograft | Not specified | Increased survival (synergy with methotrexate) | [7] |
Signaling Pathways and Experimental Workflows
The inhibition of SHMT impacts several critical cellular pathways. Below are diagrams illustrating the one-carbon metabolism pathway and a general workflow for evaluating SHMT inhibitors.
Caption: One-carbon metabolism pathway showing the roles of SHMT1 and SHMT2.
Caption: A general experimental workflow for the evaluation of SHMT inhibitors.
Detailed Experimental Protocols
SHMT Enzyme Inhibition Assay (Coupled Assay)
This protocol describes a common method to determine the in vitro potency (IC50) of inhibitors against recombinant SHMT1 and SHMT2.
-
Principle: The activity of SHMT is coupled to the activity of 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD). SHMT produces 5,10-CH2-THF, which is then oxidized by MTHFD to 5,10-methenyl-THF, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
Recombinant human SHMT1 or SHMT2
-
Recombinant human MTHFD
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-serine, THF, NADP+, and MTHFD.
-
Add the test inhibitor at various concentrations to the wells of a microplate. Include a DMSO control.
-
Initiate the reaction by adding SHMT1 or SHMT2 to the wells.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay
This protocol is used to assess the anti-proliferative effect of SHMT inhibitors on cancer cell lines.
-
Principle: Cell viability is determined using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, CellTiter-Glo).
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT reagent or CellTiter-Glo reagent
-
Solubilization buffer (for MTT)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and measure the absorbance at 570 nm.
-
For the CellTiter-Glo assay, add the reagent to the wells, incubate for a short period, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of SHMT inhibitors in a mouse model.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test inhibitor on tumor growth is then monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Evaluate the anti-tumor efficacy based on the inhibition of tumor growth in the treated group compared to the control group.
-
Conclusion
The targeting of SHMT enzymes represents a compelling strategy in cancer therapy. While the development of potent and selective SHMT2 inhibitors is an ongoing area of research, the current preclinical evidence suggests that a dual inhibition of both SHMT1 and SHMT2 is a more robust approach to disrupt one-carbon metabolism and inhibit cancer cell proliferation. The compensatory interplay between the cytosolic and mitochondrial pathways underscores the rationale for a comprehensive blockade. Dual inhibitors like SHIN1 and SHIN2 have demonstrated significant anti-tumor activity in various preclinical models, supporting their further investigation. Future research will likely focus on optimizing the pharmacokinetic properties of these dual inhibitors and exploring combination therapies to enhance their efficacy. The development of novel, potent, and truly selective SHMT2 inhibitors will be crucial to definitively assess the therapeutic potential of a more targeted approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Analysis of Potential Inhibitors of SHMT2 [mdpi.com]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Shmt-IN-4
Disclaimer: As a novel research chemical, a specific Safety Data Sheet (SDS) for Shmt-IN-4 is not publicly available. This guide is based on general safety protocols for handling new or uncharacterized chemical compounds and information on its chemical class, pyrazolopyran derivatives. Researchers must treat this compound as potentially hazardous and exercise extreme caution. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
This compound is a pyrazolopyran derivative that functions as an inhibitor of the enzyme serine hydroxymethyltransferase (SHMT).[1][2][3] Due to the lack of specific toxicity data, a conservative approach to handling is mandatory to ensure the safety of all laboratory personnel.[4][5][6]
Key Safety and Physical Data
Without a formal SDS, definitive physical and toxicological properties of this compound are unknown. The following table outlines the necessary data points that should be requested from the supplier or determined experimentally under controlled conditions. The provided data for the molecular formula and weight are based on available information for a similar compound, SHMT-IN-1.[7]
| Property | Data | Notes and Recommended Actions |
| Chemical Class | Pyrazolopyran derivative | Handle with caution due to potential biological activity. |
| Molecular Formula | C18H16Cl2N4O | Data for a related compound.[7] |
| Molecular Weight | 375.25 g/mol | Data for a related compound.[7] |
| Appearance | Solid (Assumed) | Handle as a fine powder, potential for aerosolization.[4] |
| Solubility | Soluble in DMSO | Use appropriate solvent-resistant gloves and eye protection.[7] |
| Acute Toxicity | Data Not Available | Assume high toxicity. Avoid all routes of exposure.[4] |
| Carcinogenicity | Data Not Available | Treat as a potential carcinogen. [4] |
| Mutagenicity | Data Not Available | Treat as a potential mutagen. [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent exposure.
-
Engineering Controls:
-
Individual PPE:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use nitrile or neoprene gloves, with double-gloving highly recommended. Consult glove manufacturer data for breakthrough times with the solvents in use.[4]
-
Body Protection: A fully fastened laboratory coat is required to protect skin and clothing.[4]
-
Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory.[4]
-
Operational and Disposal Plans
A strict, step-by-step protocol minimizes risk during handling and disposal.
Handling Protocol
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Confirm that the fume hood or ventilated enclosure is operational.
-
Weighing: Conduct all weighing within the ventilated enclosure. Use dedicated spatulas and weighing containers. Securely cap the primary container immediately after dispensing.[4]
-
Solubilization: In the fume hood, add solvent to the weighed compound slowly to prevent splashing. If sonication or vortexing is needed, ensure the vessel is tightly capped. Clearly label the final solution with the chemical name, concentration, solvent, and date.[4]
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, ventilated, and secure area. For compounds sensitive to light or moisture, use an amber vial inside a desiccator.[4]
Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated disposables (e.g., gloves, pipette tips, weighing boats) must be placed in a dedicated, labeled hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.[4]
-
Compliance: Adhere strictly to all institutional and local regulations for the disposal of hazardous chemical waste.[4][8]
Emergency Procedures
-
Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[4]
-
Eye Exposure: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is labored, provide oxygen. Seek medical attention.[4]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[4]
-
Spill: Evacuate the area and notify laboratory personnel. For minor spills, trained individuals with appropriate PPE and spill kits may proceed with cleanup. For major spills, evacuate the laboratory and contact the institutional EHS office immediately.[4]
Visual Workflow
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
